methyl 4-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoate methyl 4-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026829
InChI: InChI=1S/C18H16N2O2/c1-12-16(15-5-3-4-6-17(15)20-12)11-19-14-9-7-13(8-10-14)18(21)22-2/h3-11,19H,1-2H3/b16-11-
SMILES: CC1=NC2=CC=CC=C2C1=CNC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

methyl 4-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoate

CAS No.:

Cat. No.: VC1026829

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoate -

Specification

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name methyl 4-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoate
Standard InChI InChI=1S/C18H16N2O2/c1-12-16(15-5-3-4-6-17(15)20-12)11-19-14-9-7-13(8-10-14)18(21)22-2/h3-11,19H,1-2H3/b16-11-
Standard InChI Key NFIYRICQVIDVQT-WJDWOHSUSA-N
Isomeric SMILES CC\1=NC2=CC=CC=C2/C1=C\NC3=CC=C(C=C3)C(=O)OC
SMILES CC1=NC2=CC=CC=C2C1=CNC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC1=NC2=CC=CC=C2C1=CNC3=CC=C(C=C3)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator